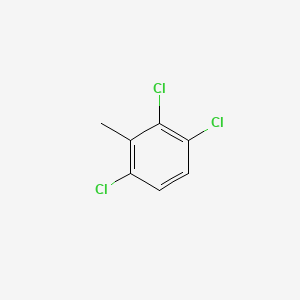

2,3,6-Trichlorotoluene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYYBZNZSSNYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047767 | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2077-46-5 | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2077-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2077-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M2L15Z6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3,6-Trichlorotoluene (CAS: 2077-46-5)

This technical guide provides a comprehensive overview of this compound (2,3,6-TCT), an important organochlorine compound. The information is compiled and presented to be a key resource for professionals in research and development.

Chemical and Physical Properties

This compound is an aromatic compound with a toluene backbone substituted by three chlorine atoms.[1] It is a colorless to yellowish liquid or solid with a distinct odor.[1] Like many chlorinated aromatic compounds, it is insoluble in water but soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2077-46-5 | [1][2][3][4] |

| Molecular Formula | C₇H₅Cl₃ | [1][3][4] |

| Molecular Weight | 195.47 g/mol | [1][5] |

| IUPAC Name | 1,2,4-Trichloro-3-methylbenzene | [3] |

| Melting Point | 42.95 °C | [2] |

| Boiling Point | 241.8 °C | [2] |

| Density | 1.3950 g/cm³ (estimate) | [6] |

| Refractive Index | 1.5670 (estimate) | [6] |

| XLogP3 | 4.1 | [3] |

| Appearance | Colorless to pale yellow liquid/solid | [1][6] |

| EINECS Number | 218-202-4 | [3][4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the electrophilic aromatic substitution of toluene.

General Synthesis Protocol: Electrophilic Chlorination

The treatment of toluene with three equivalents of chlorine in the presence of a Lewis acid catalyst produces a mixture of trichlorotoluene isomers, including the 2,3,6-isomer in significant yields.[2] Preferred catalysts for producing a high yield of the 2,3,6-isomer include zirconium chlorides and thallium chlorides.[7] Chlorination of ortho-chlorotoluene can also be used to produce a mixture of trichlorotoluenes with a major amount of the 2,3,6-isomer.[7]

Experimental Protocol: Synthesis via Chlorination of p-Toluene Sulfonyl Chloride

While direct chlorination of toluene yields a mixture of isomers, a more specific synthesis route for related compounds involves the chlorination of p-toluene sulfonyl chloride followed by hydrolysis.[8]

-

Chlorination: p-Toluene sulfonyl chloride is treated with a chlorinating agent. The reaction proceeds with relative ease until three chlorine atoms have been introduced to the aromatic ring.[8] Further chlorination can be difficult due to increased viscosity of the reaction mixture.[8]

-

By-product Formation: If the reaction temperature is raised to force further chlorination, liberation of the methyl and sulfonyl chloride groups may occur, leading to highly chlorinated by-products like pentachlorotoluene and hexachlorobenzene.[8]

-

Hydrolysis and Separation: The product mixture undergoes hydrolysis using steam with simultaneous steam distillation at a controlled temperature. This process separates by-products such as this compound, pentachlorotoluene, and hexachlorobenzene from the desired tetrachlorinated intermediate.[8]

References

- 1. CAS 2077-46-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. hpc-standards.us [hpc-standards.us]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]

An In-Depth Technical Guide to the Synthesis of 2,3,6-Trichlorotoluene from Toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2,3,6-trichlorotoluene, a significant intermediate in the production of herbicides and other fine chemicals. The primary focus is on the direct chlorination of toluene, detailing the reaction mechanism, key experimental procedures, and methods for isomer separation and subsequent derivatization.

Introduction

This compound is one of six constitutional isomers of trichlorotoluene, which are organochlorine compounds with the formula C₇H₅Cl₃.[1] Its importance lies predominantly in its role as a precursor to 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a commercial herbicide.[1] The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of toluene with chlorine in the presence of a Lewis acid catalyst.[1] The strategic selection of the catalyst is crucial for maximizing the yield of the desired 2,3,6-isomer from the resulting mixture of isomers.

Synthesis Pathway Overview

The principal synthesis route involves the direct, multi-stage chlorination of toluene. This process yields a mixture of mono-, di-, and trichlorinated toluene isomers. By carefully controlling the reaction conditions and catalyst selection, the formation of the this compound isomer can be favored.

Experimental Protocols

Chlorination of Toluene to this compound

The direct chlorination of toluene is the most common method for producing trichlorotoluenes. The selection of a suitable Lewis acid catalyst is critical to direct the chlorination towards the desired 2,3,6-isomer. Zirconium tetrachloride has been identified as a particularly effective catalyst for this purpose.[2][3]

Experimental Protocol:

A detailed experimental procedure for the chlorination of toluene using a zirconium tetrachloride catalyst is described in US Patent 3,000,975.[2]

-

Reaction Setup: A stirred reaction vessel is charged with toluene and a catalytic amount of zirconium tetrachloride.

-

Chlorination: Gaseous chlorine is introduced over the surface of the stirred reaction mixture.

-

Temperature Control: The reaction is exothermic, and external cooling should be applied to maintain the reaction temperature in the range of 15-25°C.[2]

-

Monitoring: The reaction is continued until the desired amount of chlorine has been consumed, which is approximately 3 gram atoms of chlorine per mole of toluene for the trichloro stage.[2]

-

Work-up: Upon completion, the reaction mixture contains a mixture of trichlorotoluene isomers, which can then be separated.

Separation of this compound from the Isomer Mixture

The product from the chlorination reaction is a mixture of various trichlorotoluene isomers. The separation of the desired 2,3,6-isomer can be achieved through physical methods such as fractional distillation and crystallization.[4]

Fractional Distillation:

Fractional distillation separates compounds based on differences in their boiling points.[5] While the boiling points of the trichlorotoluene isomers are close, careful fractional distillation can be employed to enrich the fraction of the desired isomer.

Crystallization:

Crystallization is another effective method for purifying the this compound isomer.[4] This technique relies on the differences in the solubility and melting points of the isomers in a given solvent at a specific temperature. By carefully selecting the solvent and controlling the cooling rate, the desired isomer can be selectively crystallized from the mixture.

Oxidation of this compound to 2,3,6-Trichlorobenzoic Acid

This compound serves as a key intermediate in the synthesis of 2,3,6-trichlorobenzoic acid, a potent herbicide.[1] The conversion involves the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol (Adapted from a similar process):

A general procedure for the conversion of a trichloromethylbenzene to a trichlorobenzoic acid is detailed in a patent for the production of 2,4,6-trichlorobenzoic acid.[6] This can be adapted for the oxidation of this compound.

-

Reaction Setup: A reaction vessel is charged with concentrated sulfuric acid and water.

-

Addition of Reactant: The crude this compound is slowly added to the stirred sulfuric acid solution while maintaining a specific temperature (e.g., 125°C).[6]

-

Reaction: The reaction mixture is held at this temperature for several hours to ensure complete oxidation.[6]

-

Work-up and Crystallization: The reaction mixture is then cooled to room temperature to allow the 2,3,6-trichlorobenzoic acid to crystallize.

-

Purification: The solid product is collected by filtration, washed, and dried.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as glacial acetic acid and water.[6]

Data Presentation

The following table summarizes the quantitative data related to the synthesis of this compound.

| Parameter | Value | Reference |

| Chlorination of Toluene | ||

| Reactants | Toluene, Chlorine | [2] |

| Catalyst | Zirconium tetrachloride | [2] |

| Toluene to Catalyst Ratio (molar) | 4.0 moles Toluene : 4 grams ZrCl₄ | [2] |

| Reaction Temperature | 15-25 °C | [2] |

| Product Composition | ||

| This compound in Isomer Mixture | 51.1% | [2] |

| Overall Yield of this compound | 45.0% (based on initial toluene) | [2] |

| Physical Properties of this compound | ||

| Melting Point | 42.95 °C | [1] |

| Boiling Point | 241.8 °C | [1] |

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Conclusion

The synthesis of this compound from toluene via direct chlorination is a well-established industrial process. The key to a successful and efficient synthesis lies in the selection of an appropriate Lewis acid catalyst, with zirconium tetrachloride demonstrating high efficacy in directing the chlorination to yield a significant proportion of the desired 2,3,6-isomer. Subsequent purification through fractional distillation and crystallization, followed by oxidation, provides a viable pathway to the commercially important herbicide, 2,3,6-trichlorobenzoic acid. This guide provides the foundational knowledge and experimental framework for researchers and professionals working in the field of chemical synthesis and drug development.

References

- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US3692850A - Process for the production of 2,4,5-trichlorotoluene - Google Patents [patents.google.com]

- 5. chembam.com [chembam.com]

- 6. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]

molecular structure and IUPAC name of 2,3,6-Trichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analysis of 2,3,6-Trichlorotoluene. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and IUPAC Name

The IUPAC name for this compound is 1,2,4-trichloro-3-methylbenzene .[1][2][3] Its chemical structure consists of a benzene ring substituted with a methyl group and three chlorine atoms at positions 2, 3, and 6.

Below is a two-dimensional representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃ | [1][2][4] |

| Molecular Weight | 195.47 g/mol | [1][4] |

| CAS Number | 2077-46-5 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 42.95 °C | [5] |

| Boiling Point | 241.8 °C | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 0.0729 mmHg at 25°C | [4] |

| LogP | 4.1 - 4.34 | [1][6] |

Experimental Protocols

This compound is one of several isomers produced from the chlorination of toluene.[5] A general method for its preparation involves the electrophilic aromatic substitution of toluene.

Methodology: Direct Chlorination of Toluene [5]

-

Reactants : Toluene is treated with three equivalents of chlorine gas.

-

Catalyst : The reaction is conducted in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Zirconium chloride has also been noted as a catalyst for producing a mixture of trichlorotoluenes with a significant portion of the 2,3,6-isomer.[7]

-

Procedure : Chlorine gas is bubbled through a mixture of toluene and the Lewis acid catalyst. The reaction temperature is controlled to manage the rate of chlorination and minimize side reactions.

-

Work-up and Purification : Upon completion, the reaction mixture contains a variety of chlorinated toluene isomers. The desired this compound is then separated from the other isomers (such as 2,3,4-, 2,4,5-, and 2,4,6-trichlorotoluene) and any remaining starting material through fractional distillation.[5]

The workflow for this synthesis process can be visualized as follows:

The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Methodology [6]

-

Chromatographic Column : A reverse-phase (RP) column, such as a Newcrom R1, is utilized.

-

Mobile Phase : The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acidifier. For standard detection, phosphoric acid is used. For mass spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.

-

Detection : A standard HPLC detector, such as a UV detector, can be used. For more sensitive and specific detection, a mass spectrometer can be coupled with the HPLC system.

-

Application : This method is suitable for the separation and quantification of this compound and can be adapted for preparative separation to isolate impurities. It is also applicable to pharmacokinetic studies.

An alternative analytical method involves gas chromatography. For instance, the determination of this compound in water can be achieved by extraction followed by gas chromatography with flame ionization detection.[8]

References

- 1. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H5Cl3) [pubchemlite.lcsb.uni.lu]

- 3. Benzene, 1,2,4-trichloro-3-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. [Extraction and chromatographic determination of this compound and 2,3,6-trichloro-p-tert-butyltoluene in water] - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2,3,6-Trichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorotoluene (2,3,6-TCT) is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃. It is a colorless liquid or solid at room temperature and serves as a precursor in the synthesis of various chemicals, notably the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA)[1]. The environmental presence of chlorinated toluenes, including 2,3,6-TCT, raises concerns due to their potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, addressing its physical and chemical properties, abiotic and biotic degradation pathways, and environmental mobility.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2,3,6-TCT is essential for predicting its behavior and transport in the environment. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₅Cl₃ | [2] |

| Molecular Weight | 195.47 g/mol | [2] |

| CAS Number | 2077-46-5 | [2] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 42.95 °C | [1] |

| Boiling Point | 241.8 °C | [1] |

| Vapor Pressure | 0.0729 mmHg at 25°C | [3] |

| Henry's Law Constant | 0.00 atm·m³/mol | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.1 (Estimated) | [2] |

| Water Solubility | Data not available | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |

Environmental Fate

The environmental fate of 2,3,6-TCT is governed by a combination of transport and degradation processes, including volatilization, sorption to soil and sediment, and abiotic and biotic transformations.

Volatilization

With a Henry's Law constant of 0.00 atm·m³/mol, 2,3,6-TCT has a low to moderate potential for volatilization from water surfaces to the atmosphere[3]. Once in the atmosphere, it is expected to exist primarily in the vapor phase and undergo degradation through reactions with photochemically produced hydroxyl radicals.

Sorption

The octanol-water partition coefficient (Log Kₒw) of 4.1 suggests that 2,3,6-TCT has a high affinity for organic matter and is likely to sorb to soil and sediment[2]. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. While a measured Koc for 2,3,6-TCT is not available, its high Log Kₒw indicates that it will have limited mobility in soils with high organic content, leading to its accumulation in the solid phase.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of 2,3,6-TCT in the environment. However, specific quantitative data for these processes for 2,3,6-TCT are limited.

Hydrolysis

Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). While specific hydrolysis rate data for 2,3,6-TCT are not available, based on the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is expected to be a very slow degradation pathway with a half-life likely on the order of years.

Photolysis

Biotic Degradation

Biodegradation is a critical process for the ultimate removal of 2,3,6-TCT from the environment. Both aerobic and anaerobic microorganisms have the potential to degrade this compound, although the specific pathways and rates are not well-documented for this particular isomer.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of chlorinated toluenes is often initiated by the action of oxygenase enzymes. Based on structural similarity to other toluenes and chlorotoluenes, the primary initial step in the aerobic degradation of 2,3,6-TCT is expected to be the oxidation of the methyl group, leading to the formation of 2,3,6-trichlorobenzyl alcohol, which can be further oxidized to 2,3,6-trichlorobenzoic acid[4]. Dioxygenase enzymes can also attack the aromatic ring, leading to the formation of chlorinated catechols, which can then undergo ring cleavage.

The proposed aerobic degradation pathway is illustrated in the following diagram:

Caption: Proposed aerobic degradation pathway of this compound.

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation pathway for highly chlorinated aromatic compounds is reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process is often carried out by specialized bacteria such as Dehalococcoides species. The reductive dechlorination of 2,3,6-TCT would lead to the formation of dichlorotoluenes, monochlorotoluene, and ultimately toluene, which can be further mineralized to carbon dioxide and methane by other members of the anaerobic microbial community.

The proposed anaerobic degradation pathway is illustrated in the following diagram:

Caption: Proposed anaerobic degradation pathway of this compound.

Table 2: Summary of Environmental Degradation Pathways for this compound

| Degradation Pathway | Conditions | Key Processes | Expected Products | Estimated Rate |

| Hydrolysis | Abiotic | Nucleophilic substitution of chlorine | Chlorinated cresols | Very slow |

| Photolysis | Abiotic | C-Cl bond cleavage by UV radiation | Less chlorinated toluenes, radicals | Slow to moderate |

| Aerobic Biodegradation | Biotic | Methyl group oxidation, ring cleavage | 2,3,6-Trichlorobenzoic acid, chlorinated catechols, CO₂, H₂O, Cl⁻ | Slow to moderate |

| Anaerobic Biodegradation | Biotic | Reductive dechlorination | Dichlorotoluenes, monochlorotoluene, toluene, CO₂, CH₄ | Slow |

Experimental Protocols

Abiotic Degradation Studies (Hydrolysis and Photolysis)

Objective: To determine the rate of hydrolysis and photolysis of 2,3,6-TCT in aqueous solutions.

Methodology:

-

Preparation of Solutions: Prepare sterile, buffered aqueous solutions of 2,3,6-TCT at different pH values (e.g., 4, 7, and 9 for hydrolysis) in quartz tubes for photolysis or amber glass vials for hydrolysis.

-

Incubation: For hydrolysis, incubate the vials in the dark at a constant temperature. For photolysis, expose the quartz tubes to a light source simulating natural sunlight.

-

Sampling: At predetermined time intervals, sacrifice replicate vessels.

-

Analysis: Extract the remaining 2,3,6-TCT and any potential degradation products using a suitable solvent (e.g., hexane or dichloromethane). Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify degradation products.

-

Data Analysis: Determine the degradation rate constants and half-lives by plotting the concentration of 2,3,6-TCT versus time.

Caption: Experimental workflow for abiotic degradation studies.

Biotic Degradation Studies (Aerobic and Anaerobic)

Objective: To determine the rate and extent of aerobic and anaerobic biodegradation of 2,3,6-TCT by microbial consortia.

Methodology:

-

Inoculum: Obtain microbial consortia from relevant environmental matrices (e.g., contaminated soil, activated sludge).

-

Microcosm Setup: Prepare microcosms in serum bottles containing a defined mineral medium, the inoculum, and 2,3,6-TCT as the sole carbon source (for direct metabolism studies) or with a primary substrate (for cometabolism studies). For anaerobic studies, the medium should be deoxygenated, and the headspace flushed with an inert gas (e.g., N₂/CO₂).

-

Incubation: Incubate the microcosms at a constant temperature in the dark.

-

Sampling: Periodically, sacrifice replicate microcosms.

-

Analysis: Analyze the concentration of 2,3,6-TCT and potential metabolites in the liquid and headspace (for volatile compounds) using GC-MS. Monitor other parameters such as microbial growth (e.g., protein content or cell counts), and for anaerobic studies, the production of methane and consumption of electron acceptors.

-

Data Analysis: Calculate the biodegradation rates and half-lives.

Caption: Experimental workflow for biotic degradation studies.

Conclusion

The environmental fate of this compound is characterized by its likely persistence, with slow degradation rates observed for related chlorinated aromatic compounds. Its high octanol-water partition coefficient suggests a tendency to partition to soil and sediment, limiting its mobility in the aqueous phase. While both aerobic and anaerobic biodegradation pathways are plausible, with methyl group oxidation and reductive dechlorination being the most probable initial steps, respectively, specific data for 2,3,6-TCT are scarce. Further research is needed to quantify the rates of these degradation processes and to identify the specific microorganisms and enzymes involved. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are crucial for accurately assessing the environmental risks associated with this compound and for developing effective remediation strategies.

References

Toxicity Profile of 2,3,6-Trichlorotoluene in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicity profile of 2,3,6-Trichlorotoluene in laboratory animals. It is intended for informational purposes for a scientific audience. Significant data gaps exist in the public domain regarding the comprehensive toxicity of this specific isomer.

Executive Summary

This compound is a chlorinated aromatic hydrocarbon. While chlorinated toluenes as a class have been evaluated for various toxicological endpoints, specific and comprehensive data for the 2,3,6-isomer are scarce in publicly accessible literature. The most detailed information available pertains to a 28-day subchronic oral toxicity study in rats. Data on acute, chronic, carcinogenic, genotoxic, and reproductive and developmental effects are largely absent from peer-reviewed publications and public regulatory databases. This guide presents the available data, highlights the significant data gaps, and provides context based on the broader class of chlorinated toluenes where appropriate, with the strong caveat that toxicity can vary significantly between isomers.

Chemical Identity

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 2077-46-5[1] |

| Molecular Formula | C₇H₅Cl₃[1] |

| Molecular Weight | 195.47 g/mol [2] |

| Synonyms | 1,2,4-Trichloro-3-methylbenzene, 2,3,6-TCT[1] |

Subchronic Oral Toxicity

The primary source of subchronic toxicity data for this compound is a 28-day feeding study conducted in Sprague-Dawley rats by Chu et al. (1984).

Data Presentation

Table 1: Summary of Effects of this compound in a 28-Day Rat Feeding Study

| Parameter | Dose Group (ppm in diet) | Male Rats | Female Rats |

| Mortality | 0, 0.5, 5.0, 50, 500 | No treatment-related deaths | No treatment-related deaths |

| Clinical Signs | 0, 0.5, 5.0, 50, 500 | No treatment-related signs | No treatment-related signs |

| Body Weight | 0, 0.5, 5.0, 50, 500 | No significant effect | No significant effect |

| Food Consumption | 0, 0.5, 5.0, 50, 500 | No significant effect | No significant effect |

| Liver Weight | 5.0 and 500 | Significant increase in absolute liver weight | No significant effect |

| Serum Chemistry | 5.0 | Increased Sorbitol Dehydrogenase (SDH) activity | No significant effect |

| Histopathology | All treated groups | Mild lesions in the liver, kidney, and thyroid | Mild lesions in the liver, kidney, and thyroid |

Source: Chu et al., 1984, as cited in EPA, 2005[3]

Experimental Protocols

Experimental Workflow for the 28-Day Subchronic Oral Toxicity Study

References

Technical Guide: Solubility and Properties of 2,3,6-Trichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-Trichlorotoluene in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information with estimated solubility values based on the physicochemical properties of this compound and related chlorinated aromatic compounds. Furthermore, it details a standardized experimental protocol for the accurate determination of solubility and presents a key synthetic pathway involving this compound.

Core Properties of this compound

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃. It is one of six constitutional isomers of trichlorotoluene.[1] At room temperature, it is a colorless to pale yellow liquid.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2077-46-5 | [1] |

| Molecular Weight | 195.47 g/mol | [3] |

| Melting Point | 35.64°C (estimate) | [2] |

| Boiling Point | 230.4°C (estimate) | [2] |

| Density | 1.395 g/cm³ (estimate) | [2] |

| XLogP3 | 4.1 | [3] |

The high XLogP3 value indicates that this compound is a lipophilic compound, suggesting a general preference for nonpolar organic solvents over polar ones.

Solubility of this compound in Common Organic Solvents

Precise, experimentally determined quantitative solubility data for this compound is scarce in scientific literature. However, based on its chemical structure and the principle of "like dissolves like," a qualitative and estimated quantitative solubility profile can be established. Chlorinated aromatic hydrocarbons generally exhibit good solubility in nonpolar and moderately polar organic solvents.

Table 2: Solubility Profile of this compound

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Toluene | Nonpolar Aromatic | Readily Soluble | > 50 |

| Hexane | Nonpolar Aliphatic | Soluble | 10 - 30 |

| Dichloromethane | Polar Aprotic | Slightly Soluble[2] | 5 - 15 |

| Chloroform | Polar Aprotic | Soluble[2] | > 30 |

| Acetone | Polar Aprotic | Moderately Soluble | 15 - 40 |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | 20 - 50 |

| Methanol | Polar Protic | Slightly Soluble | 1 - 5 |

| Ethanol | Polar Protic | Slightly Soluble | 2 - 8 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[2] | 5 - 15 |

| Water | Polar Protic | Insoluble | < 0.01 |

Note on Estimated Data: The quantitative values in Table 2 are estimations derived from the solubility of structurally similar compounds, such as other trichlorotoluene isomers and chlorinated benzenes, and general principles of chemical solubility. For applications requiring high precision, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This protocol is a general guideline and can be adapted for the specific analysis of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid transferring any solid particles, the sample should be immediately filtered through a chemically resistant syringe filter.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Synthetic Pathway: Oxidation of this compound to 2,3,6-Trichlorobenzoic Acid

A significant application of this compound is its use as a precursor in the synthesis of 2,3,6-trichlorobenzoic acid (2,3,6-TBA), which has been utilized as a herbicide. The following diagram illustrates a general workflow for this chemical transformation.

References

An In-depth Technical Guide to the Chemical Reactivity of the Methyl Group in 2,3,6-Trichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the methyl group in 2,3,6-trichlorotoluene. The presence of three chlorine atoms on the aromatic ring significantly influences the reactivity of the methyl group, primarily through inductive effects and steric hindrance. This document details the principal reactions, including oxidation and free-radical halogenation, providing experimental protocols and quantitative data to support further research and development.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to form 2,3,6-trichlorobenzaldehyde and subsequently 2,3,6-trichlorobenzoic acid. These reactions are fundamental for the synthesis of various derivatives. The oxidation of aromatic side chains typically requires strong oxidizing agents, and the reaction proceeds if the benzylic carbon has at least one hydrogen atom.[1]

Oxidation to 2,3,6-Trichlorobenzoic Acid

A common and effective method for the complete oxidation of the methyl group to a carboxylic acid is the use of potassium permanganate (KMnO₄) in a basic or neutral aqueous solution.[1] The reaction is generally heated to drive it to completion.

Quantitative Data for Oxidation with KMnO₄

| Parameter | Value/Condition | Notes |

| Starting Material | This compound | |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong oxidizing agent. |

| Solvent | Water | |

| Temperature | Reflux (approx. 100 °C) | To ensure a reasonable reaction rate. |

| Reaction Time | Several hours | Reaction progress can be monitored by the disappearance of the purple permanganate color. |

| Product | 2,3,6-Trichlorobenzoic Acid | Isolated after acidic workup. |

| Typical Yield | High | Generally, this oxidation provides good yields. |

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound, a stoichiometric excess of potassium permanganate, and water. For example, for each mole of this compound, use approximately 2-3 moles of KMnO₄.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue heating until the purple color is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. The solid MnO₂ can be removed by vacuum filtration. To the filtrate, add a reducing agent such as sodium bisulfite to quench any remaining KMnO₄.

-

Isolation: Acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (check with pH paper). The 2,3,6-trichlorobenzoic acid will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Pathway: Oxidation of this compound

Free-Radical Halogenation of the Methyl Group

The methyl group of this compound can undergo free-radical substitution to introduce halogen atoms (chlorine or bromine). This reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism.[2][3] This method is used to synthesize benzylic halides, which are versatile intermediates in organic synthesis.

Side-Chain Chlorination

Chlorination of the methyl group can be achieved using chlorine gas (Cl₂) under UV irradiation or with reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[2][4] The reaction can lead to mono-, di-, and tri-chlorinated products on the methyl group. Controlling the stoichiometry of the chlorinating agent is crucial for selective monochlorination.

Quantitative Data for Side-Chain Chlorination

| Parameter | Value/Condition | Notes |

| Starting Material | This compound | |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) | SO₂Cl₂ is often more convenient for lab-scale reactions. |

| Initiator | AIBN or UV light | To generate the initial chlorine radicals. |

| Solvent | Carbon Tetrachloride (CCl₄) or other inert solvent | CCl₄ is a traditional solvent but is now less favored due to environmental concerns.[3] |

| Temperature | Reflux | Depends on the solvent and initiator used. |

| Product | 2,3,6-Trichlorobenzyl Chloride | And polychlorinated side-products. |

| Typical Yield | Moderate to Good | Depends on the control of reaction conditions. |

Experimental Protocol: Side-Chain Chlorination with Sulfuryl Chloride

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound in an inert solvent like carbon tetrachloride.

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN.

-

Reaction: Add sulfuryl chloride (SO₂Cl₂) dropwise to the solution while heating to reflux. The reaction should be carried out under an inert atmosphere to prevent quenching of radicals by oxygen. Monitor the reaction progress by GC or TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining SO₂Cl₂ by slowly adding water.

-

Isolation and Purification: Separate the organic layer, wash with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Side-Chain Bromination (Wohl-Ziegler Reaction)

Benzylic bromination is selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[3] This reaction, known as the Wohl-Ziegler reaction, is highly effective for introducing a single bromine atom at the benzylic position. The low concentration of bromine generated in situ from NBS minimizes electrophilic aromatic substitution on the electron-rich ring.[3]

Quantitative Data for Side-Chain Bromination with NBS

| Parameter | Value/Condition | Notes |

| Starting Material | This compound | |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂.[3] |

| Initiator | AIBN or UV light | AIBN is a common choice. |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | CCl₄ is traditional; acetonitrile is a more modern alternative.[3] |

| Temperature | Reflux | |

| Product | 2,3,6-Trichlorobenzyl Bromide | |

| Typical Yield | Good to High | This method is generally very selective for monobromination. |

Experimental Protocol: Wohl-Ziegler Bromination with NBS

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and protected from moisture, combine this compound, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride or acetonitrile.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the succinimide by-product, which is denser than CCl₄ and will sink to the bottom (or float if the reaction is neat).

-

Workup: After the reaction is complete (typically indicated by the consumption of NBS), cool the mixture to room temperature. Filter off the succinimide by-product.

-

Isolation and Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,6-trichlorobenzyl bromide. Further purification can be achieved by recrystallization or chromatography.

Reaction Pathway: Free-Radical Halogenation

Factors Influencing Reactivity

The reactivity of the methyl group in this compound is governed by a combination of electronic and steric effects imparted by the three chlorine substituents.

-

Electronic Effects: The chlorine atoms are electron-withdrawing through induction, which can slightly destabilize the benzylic radical intermediate formed during free-radical halogenation. However, this effect is generally less pronounced for radical reactions compared to reactions involving cationic intermediates.

-

Steric Effects: The presence of chlorine atoms at the 2- and 6- positions (ortho to the methyl group) creates significant steric hindrance. This can influence the approach of bulky reagents and may affect the rate of reaction at the methyl group.

Conclusion

The methyl group of this compound is a versatile functional handle that can be readily transformed through oxidation and free-radical halogenation. The resulting products, 2,3,6-trichlorobenzaldehyde, 2,3,6-trichlorobenzoic acid, and 2,3,6-trichlorobenzyl halides, are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Understanding the reaction conditions and protocols outlined in this guide is crucial for the effective utilization of this compound in chemical synthesis.

References

The Genesis of a Precursor: A Technical History of 2,3,6-Trichlorotoluene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Early Application of 2,3,6-Trichlorotoluene

Introduction

This compound, a chlorinated aromatic hydrocarbon, holds a significant, albeit niche, position in the annals of industrial chemistry. While not a household name, its historical importance is intrinsically linked to the development of early synthetic herbicides, specifically as a key precursor to 2,3,6-trichlorobenzoic acid (2,3,6-TBA). This technical guide delves into the historical context of the discovery and initial use of this compound, providing a comprehensive overview for researchers and professionals in the chemical and life sciences. The narrative traces its origins from early academic investigations into the chlorination of toluene to its pivotal role in the burgeoning agrochemical industry of the mid-20th century.

Discovery and Early Synthesis

The story of this compound is a chapter in the broader exploration of electrophilic aromatic substitution, a cornerstone of organic chemistry. The systematic investigation into the nuclear chlorination of toluene in the presence of Lewis acid catalysts laid the groundwork for the isolation and characterization of its various chlorinated derivatives.

A foundational study in this area was published in 1951 by Brimelow, Jones, and Metcalfe in the Journal of the Chemical Society. Their work provided a systematic methodology for the synthesis of various trichlorotoluene isomers, including the 2,3,6-isomer, through controlled chlorination reactions.[1] This research was instrumental in understanding how the directing effects of the methyl group on the toluene ring influenced the position of incoming chlorine atoms.

Subsequent research focused on optimizing the yield of specific isomers. A significant development in this area was the use of specific catalysts to direct the chlorination process. For instance, a U.S. patent filed in the mid-1950s described a process for producing a mixture of trichlorotoluenes with a high proportion of the 2,3,6-isomer by using zirconium tetrachloride as a catalyst.[2] This method highlighted the industrial drive to produce specific isomers for targeted applications.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its synthesis, purification, and subsequent reactions. Below is a summary of its key properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₃ | [3][4] |

| Molecular Weight | 195.47 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid/solid | [5] |

| Melting Point | 42.95 °C (43-44 °C) | [5][6] |

| Boiling Point | 241.8 °C (118 °C @ 18 Torr) | [5][6] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.560 | [5] |

| Vapor Pressure | 0.0729 mmHg at 25°C | [5] |

| CAS Number | 2077-46-5 | [3][6] |

Historical Use: A Precursor to Herbicides

The primary historical application of this compound was as an intermediate in the synthesis of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[6][7] The development of synthetic auxinic herbicides, which mimic the action of the plant hormone auxin to induce uncontrolled and lethal growth in broadleaf weeds, was a major advancement in agriculture during the 1940s.

A 1957 patent application by the Heyden Newport Chemical Corporation for "Trichlorobenzoic acid compositions" explicitly details the use of mixtures of trichlorobenzoic acid isomers, with a significant proportion of the 2,3,6-isomer, as effective herbicides. This document provides a clear temporal marker for the recognized utility of this compound's derivative in agriculture. Companies like Amchem Products, a subsidiary of the American Chemical Paint Company, were key players in the development and marketing of such herbicides.

The conversion of this compound to 2,3,6-TBA typically involves the oxidation of the methyl group to a carboxylic acid. This transformation could be achieved using strong oxidizing agents. The resulting 2,3,6-TBA was formulated into various commercial herbicides.

Experimental Protocols

General Synthesis of Trichlorotoluene Isomers (circa 1950s)

The synthesis of trichlorotoluene isomers, including this compound, was primarily achieved through the direct chlorination of toluene or its partially chlorinated derivatives. The following is a generalized protocol based on literature from that period:

Materials:

-

Toluene

-

Chlorine gas

-

Lewis acid catalyst (e.g., ferric chloride, aluminum chloride, or zirconium tetrachloride)

-

Solvent (optional, e.g., carbon tetrachloride)

-

Apparatus for gas introduction and reaction under anhydrous conditions

-

Fractional distillation apparatus

Procedure:

-

A reaction vessel is charged with toluene and the Lewis acid catalyst under anhydrous conditions.

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically exothermic, and the temperature is maintained within a specific range to control the extent of chlorination and isomer distribution.

-

The reaction is monitored by measuring the weight increase of the reaction mixture or by analyzing the composition of the product mixture using techniques available at the time, such as fractional distillation and determination of physical constants.

-

Upon completion of the reaction, the crude product, a mixture of mono-, di-, and trichlorotoluene isomers, is washed with water and a dilute base to remove the catalyst and any dissolved hydrogen chloride.

-

The organic layer is then dried and subjected to fractional distillation under reduced pressure to separate the different isomers based on their boiling points.

A U.S. patent from the period provides specific quantitative data for a process aimed at maximizing the 2,3,6-isomer. In this process, chlorination of toluene in the presence of zirconium tetrachloride yielded a trichlorotoluene mixture containing 51.1% of the 2,3,6-isomer. The overall yield of the 2,3,6-isomer, based on the initial amount of toluene, was reported to be 45.0%.[2]

Synthesis of 2,3,6-Trichlorobenzoic Acid from this compound

The conversion of the methyl group of this compound to a carboxylic acid is a standard oxidation reaction.

Materials:

-

This compound

-

Strong oxidizing agent (e.g., potassium permanganate or nitric acid)

-

Acid or base for workup

Procedure:

-

This compound is treated with a strong oxidizing agent in a suitable solvent.

-

The reaction mixture is typically heated to drive the oxidation to completion.

-

After the reaction, the mixture is worked up to isolate the carboxylic acid. This may involve filtration to remove manganese dioxide (if permanganate is used) followed by acidification to precipitate the 2,3,6-trichlorobenzoic acid.

-

The crude 2,3,6-trichlorobenzoic acid can then be purified by recrystallization.

Visualizing the Synthesis Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent conversion to 2,3,6-trichlorobenzoic acid.

Caption: Synthesis of this compound.

Caption: Conversion to 2,3,6-Trichlorobenzoic Acid.

Conclusion

The discovery and early use of this compound are a testament to the interplay between fundamental academic research and industrial innovation. From its origins in the systematic study of toluene chlorination, this compound became a valuable intermediate for the production of synthetic auxinic herbicides that played a significant role in modernizing agriculture in the mid-20th century. While the use of its derivative, 2,3,6-TBA, has since been superseded by more advanced and environmentally benign herbicides, the historical context of this compound provides a valuable case study in the development of applied organic chemistry. For today's researchers, this history underscores the enduring importance of understanding the synthesis and properties of foundational chemical building blocks.

References

- 1. 2,3,4-Trichlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. echemi.com [echemi.com]

- 6. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 7. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3,6-Trichlorotoluene as a Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trichlorotoluene, a key chemical intermediate in organic synthesis. It details the compound's physical and chemical properties, provides in-depth experimental protocols for its synthesis and primary transformations, and explores its applications in the preparation of agrochemicals and other valuable organic molecules. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering tabulated data for easy reference and visual diagrams of synthetic pathways to facilitate understanding.

Introduction

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃.[1] As one of the six constitutional isomers of trichlorotoluene, its specific substitution pattern imparts unique reactivity, making it a valuable precursor in various synthetic routes.[2] Its primary industrial significance lies in its role as a key intermediate in the production of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[2] This guide will delve into the essential technical aspects of this compound, providing the necessary information for its effective utilization in a laboratory and industrial setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | [3] |

| CAS Number | 2077-46-5 | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [4] |

| Melting Point | 42.95 °C (43-44 °C) | [2][4] |

| Boiling Point | 241.8 °C | [2] |

| Density | ~1.4 g/cm³ | [4] |

| Vapor Pressure | 0.0729 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

| XLogP3 | 4.1 | [4] |

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic chlorination of toluene or a chlorinated toluene precursor. The regioselectivity of the chlorination is highly dependent on the catalyst used.

Synthetic Pathway: Electrophilic Chlorination

The direct chlorination of toluene with three equivalents of chlorine in the presence of a Lewis acid catalyst produces a mixture of trichlorotoluene isomers.[2] However, to selectively obtain the 2,3,6-isomer, specific catalysts are employed. Zirconium tetrachloride (ZrCl₄) has been shown to favor the formation of this compound.[5]

Experimental Protocol: Synthesis via Chlorination of Toluene

This protocol is based on the principles outlined in U.S. Patent 3,000,975.[5]

Materials:

-

Toluene (4.0 moles)

-

Zirconium tetrachloride (ZrCl₄) (4 grams)

-

Chlorine gas (Cl₂)

-

Apparatus for gas dispersion

-

Reaction vessel with stirring and cooling capabilities

Procedure:

-

Charge the reaction vessel with 368 g (4.0 moles) of toluene and 4 g of zirconium tetrachloride.

-

Stir the mixture and maintain the temperature between 15-25 °C using external cooling.

-

Introduce a stream of chlorine gas over the surface of the reaction mixture while stirring vigorously.

-

Continue the chlorination until approximately 12.24 gram atoms of chlorine have reacted with the toluene. This can be monitored by the weight increase of the reaction mixture.

-

Upon completion, the reaction will yield a mixture of trichlorotoluenes, with this compound being the major component (approximately 51.1% of the trichlorotoluene fraction, with an overall yield of about 88%).[5]

Work-up and Purification:

-

The resulting mixture of trichlorotoluene isomers can be separated by fractional distillation under reduced pressure. Due to the close boiling points of the isomers, a column with a high number of theoretical plates is recommended for efficient separation.

-

Further purification can be achieved by fractional crystallization, taking advantage of the differences in melting points of the isomers.

This compound as a Chemical Intermediate

The primary application of this compound is as a precursor for the synthesis of other valuable chemical compounds, most notably 2,3,6-trichlorobenzoic acid.

Oxidation to 2,3,6-Trichlorobenzoic Acid

The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction is a key step in the production of the herbicide 2,3,6-TBA.[6]

Experimental Protocol: Oxidation with Potassium Permanganate

This is a general procedure for the oxidation of an alkylbenzene to a benzoic acid, adapted for this compound.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottomed flask with reflux condenser

Procedure:

-

In a round-bottomed flask, prepare a solution of potassium permanganate in water. For each mole of this compound, approximately two moles of KMnO₄ will be required for complete oxidation.

-

Add the this compound to the permanganate solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. The reflux is typically maintained for several hours.

-

After the reaction is complete (the purple color has discharged), cool the mixture to room temperature.

-

Destroy the excess permanganate by the careful addition of a small amount of solid sodium bisulfite until the purple color disappears completely.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of 2,3,6-trichlorobenzoic acid is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Other Synthetic Applications

While the oxidation to 2,3,6-trichlorobenzoic acid is the most prominent application, this compound can potentially be used in other transformations common to aryl halides and toluenes. These include:

-

Side-Chain Halogenation: The methyl group can be halogenated under radical conditions to produce 2,3,6-trichlorobenzyl halides, which are themselves versatile intermediates.

-

Nitration: The aromatic ring can be nitrated to introduce a nitro group, which can then be reduced to an amino group, opening pathways to various substituted anilines.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of agrochemicals. Its selective synthesis and subsequent transformations, particularly its oxidation to 2,3,6-trichlorobenzoic acid, are of significant industrial importance. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering practical protocols and visual aids to assist researchers in its effective application. Further exploration of its potential in modern cross-coupling methodologies could expand its utility as a versatile building block in organic synthesis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. hpc-standards.com [hpc-standards.com]

- 4. echemi.com [echemi.com]

- 5. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]

- 6. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,6-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3,6-trichlorobenzoic acid from 2,3,6-trichlorotoluene via oxidation. The described method utilizes potassium permanganate as a robust and effective oxidizing agent. These application notes are intended to offer a comprehensive guide for laboratory synthesis, including reaction setup, monitoring, product isolation, and purification.

Introduction

2,3,6-Trichlorobenzoic acid is a significant compound in the field of chemical synthesis, serving as a precursor and intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis route from this compound involves the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents, with potassium permanganate being a common and well-documented choice for the oxidation of alkylbenzenes.[1][2][3] The protocol outlined below is adapted from established procedures for the oxidation of substituted toluenes and provides a reliable method for obtaining 2,3,6-trichlorobenzoic acid in a laboratory setting.

Reaction Scheme

The overall chemical transformation is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2,3,6-trichlorobenzoic acid. The values are based on a typical laboratory-scale reaction and may be scaled as required.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| This compound | 1.0 | g | Starting material |

| Potassium Permanganate (KMnO4) | 2.5 | g | Oxidizing agent |

| Water (H2O) | 50 | mL | Solvent |

| Reaction Conditions | |||

| Temperature | 100 | °C | Reflux |

| Reaction Time | 4-6 | hours | Monitor for completion |

| Work-up & Purification | |||

| Sodium Bisulfite (NaHSO3) | As needed | g | To quench excess KMnO4 |

| Hydrochloric Acid (HCl), concentrated | ~5 | mL | For acidification |

| Product | |||

| Theoretical Yield | ~1.15 | g | |

| Expected Yield | 70-80 | % |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,3,6-trichlorobenzoic acid.

Detailed Experimental Protocol

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Sodium bisulfite (NaHSO3)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Ice bath

-

pH paper

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g of this compound.

-

Add 50 mL of distilled water to the flask.

-

Carefully add 2.5 g of potassium permanganate to the mixture.

-

-

Oxidation Reaction:

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the mixture to a gentle reflux (approximately 100°C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

-

Work-up:

-

After the reaction is complete (the purple color has faded and a brown precipitate of manganese dioxide has formed), remove the flask from the heat and allow it to cool to room temperature.

-

If any purple color remains, quench the excess potassium permanganate by the careful, portion-wise addition of a small amount of solid sodium bisulfite until the purple color disappears.

-

Cool the reaction mixture in an ice bath.

-

-

Isolation of the Product:

-

Filter the cold reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of cold water to ensure all the product is collected in the filtrate.

-

Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

-

Slowly and with stirring, add concentrated hydrochloric acid dropwise to the filtrate until the solution is acidic (pH ~2, check with pH paper). A white precipitate of 2,3,6-trichlorobenzoic acid will form.

-

-

Purification:

-

Collect the precipitated 2,3,6-trichlorobenzoic acid by vacuum filtration using a clean Buchner funnel.

-

Wash the collected solid with a small amount of cold distilled water to remove any remaining inorganic salts.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

-

Characterization:

-

Determine the melting point of the dried product and compare it to the literature value.

-

The purity of the product can be further assessed by techniques such as NMR spectroscopy or HPLC.

-

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

-

The reaction may be exothermic, especially during the quenching step with sodium bisulfite. Proceed with caution and ensure adequate cooling.

Logical Relationship Diagram

Caption: Logical flow from reactants to product in the synthesis.

References

Application Notes and Protocols for the Use of 2,3,6-Trichlorotoluene as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 2,3,6-trichlorotoluene as an analytical reference standard in various scientific applications, including residue analysis in environmental and food samples. The provided methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as robust starting points for method development and validation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in analytical method development.

| Property | Value | Reference |

| CAS Number | 2077-46-5 | [1][2] |

| Molecular Formula | C₇H₅Cl₃ | [2] |

| Molecular Weight | 195.47 g/mol | [2] |

| Synonyms | 1,2,4-Trichloro-3-methylbenzene | [1] |

| Appearance | Solid | [3] |

| LogP | 4.34 | [1] |

Applications

This compound is primarily utilized as a certified reference material for the accurate identification and quantification of this compound in various matrices. Its main applications include:

-

Environmental Monitoring: Used as a standard in the analysis of water and soil samples for chlorinated organic pollutants.[4]

-

Food Safety: Employed in residue analysis for food products to ensure compliance with regulatory limits.[5]

-

Chemical Synthesis: Serves as an intermediate in the production of pharmaceuticals, pesticides, and dyes.[5]

-

Quality Control: Utilized in the quality control of industrial processes where trichlorotoluenes are used or produced.

Safety Precautions

It is imperative to handle this compound in a well-ventilated laboratory and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Experimental Protocols

The following sections detail the recommended starting protocols for the analysis of this compound using HPLC with UV detection and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is suitable for the quantification of this compound.

3.1.1. Sample Preparation (Aqueous Matrix)

A solid-phase extraction (SPE) method is recommended for the extraction and concentration of this compound from aqueous samples.

Workflow for Solid-Phase Extraction (SPE) of Aqueous Samples

SPE Workflow for Aqueous Samples

3.1.2. HPLC Operating Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v)[1] |

| Buffer (Optional) | Phosphoric acid or formic acid for MS-compatible methods[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

3.1.3. Preparation of Standards and Calibration

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Calibration Curve: Inject the working standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

3.2.1. Sample Preparation (Solid Matrix)

For solid samples such as soil or sediment, an ultrasonic or Soxhlet extraction is recommended.

Workflow for Extraction of Solid Samples

Extraction Workflow for Solid Samples

3.2.2. GC-MS Operating Conditions

| Parameter | Recommended Condition |

| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[7] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, finally ramp at 8°C/min to 280°C and hold for 10 min. |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | m/z 159[2] |

| Qualifier Ions | m/z 161, 194[2] |

3.2.3. Quantitative Data and Method Validation Parameters

The following table presents representative quantitative data for the analysis of chlorinated organic compounds using GC-MS, which can be used as a benchmark for method validation.[7]

| Parameter | Expected Performance |

| Linearity Range | 5 - 120 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.995[7] |

| Limit of Detection (LOD) | < 0.1 ng/mL[7] |

| Limit of Quantification (LOQ) | 0.3 ng/mL (Estimated) |

| Recovery | 95 - 105%[7] |

| Precision (%RSD) | < 10%[7] |

Data Interpretation and Reporting

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of the certified reference standard.

-

Quantification: The concentration of this compound in the sample is determined using the calibration curve generated from the analysis of the working standards. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.

-